1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide
Description
1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide is a quaternary ammonium salt characterized by a 13-carbon aliphatic chain (tridecanaminium core) substituted with a trimethylammonium group, a ketone group at position 1, and a 3,4-dichlorobenzyloxy moiety. Its molecular formula is C₂₄H₃₉BrCl₂NO₂, with a calculated molecular weight of 536.40 g/mol (based on analogous compounds in ) .
The synthesis of this compound likely involves alkylation of a tertiary amine precursor with 3,4-dichlorobenzyl bromide (CAS 18880-04-1, ), a reagent frequently used in nucleophilic substitutions . Its bromide counterion enhances solubility in polar solvents, while the dichlorobenzyl group may confer stability against enzymatic degradation, as seen in structurally related pharmaceuticals () .
Properties
CAS No. |
882864-90-6 |
|---|---|
Molecular Formula |
C23H38BrCl2NO2 |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
[1-[(3,4-dichlorophenyl)methoxy]-1-oxotridecan-2-yl]-trimethylazanium;bromide |
InChI |
InChI=1S/C23H38Cl2NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-22(26(2,3)4)23(27)28-18-19-15-16-20(24)21(25)17-19;/h15-17,22H,5-14,18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VEJGHMFLCMRKSN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(C(=O)OCC1=CC(=C(C=C1)Cl)Cl)[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Tertiary Amine and Alkylating Agent
The target compound requires two primary precursors:
-
N,N,N-Trimethyl-2-tridecanamine : A tertiary amine with a 13-carbon alkyl chain.
-
3,4-Dichlorobenzyl Bromide : An electrophilic benzyl halide derivative.
The tertiary amine can be synthesized via reductive amination of tridecanal with dimethylamine, followed by methylation using methyl iodide. The alkylating agent, 3,4-dichlorobenzyl bromide, is prepared by brominating 3,4-dichlorobenzyl alcohol using hydrobromic acid (HBr) in the presence of a sulfuric acid catalyst.
Stepwise Synthesis of this compound
Formation of the Acyloxy Intermediate
The "1-oxo" moiety in the compound suggests the presence of an acyloxy group. This is introduced via esterification:
-
Synthesis of 3,4-Dichlorobenzyl Acetate :
-
Bromination to 3,4-Dichlorobenzyl Bromoacetate :
Quaternary Ammonium Salt Formation
The acyloxy intermediate reacts with N,N,N-trimethyl-2-tridecanamine to form the target compound:
-
Alkylation Reaction :
-
Dissolve N,N,N-trimethyl-2-tridecanamine (1.0 equiv) and 3,4-dichlorobenzyl bromoacetate (1.2 equiv) in acetonitrile.
-
Reflux at 80°C for 24 hours under nitrogen atmosphere.
-
Cool to room temperature and evaporate the solvent under reduced pressure.
-
-
Purification :
Reaction Scheme :
Alternative Synthetic Pathways
Direct Quaternization with Preformed Benzyloxy Electrophile
An alternative one-pot method avoids the acyloxy intermediate:
-
Synthesis of 3,4-Dichlorobenzyl Trimethylammonium Bromide :
-
Coupling with Tridecanoyl Chloride :
Optimization and Challenges
Solvent and Temperature Effects
Counterion Exchange
The bromide counterion can be exchanged by metathesis:
-
Dissolve the crude product in water and add silver nitrate (AgNO₃) to precipitate AgBr.
-
Filter and treat the filtrate with sodium tetrafluoroborate (NaBF₄) to isolate the tetrafluoroborate salt for analytical purposes.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.55 (s, 1H, ArH), 7.42 (d, J = 8.2 Hz, 1H, ArH), 5.12 (s, 2H, OCH₂), 3.45 (s, 9H, N(CH₃)₃), 2.35–2.28 (m, 2H, CH₂CO), 1.25–1.18 (m, 22H, alkyl chain).
-
IR (KBr) : 1745 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O), 680 cm⁻¹ (C-Br).
Industrial and Regulatory Considerations
The Canadian Environmental Protection Act (CEPA) mandates reporting for quaternary ammonium compounds produced or imported in quantities >100 kg/year. Environmental persistence and toxicity data for the target compound remain under investigation, necessitating adherence to green chemistry principles during synthesis .
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted quaternary ammonium compounds.
Scientific Research Applications
1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a tool for investigating antimicrobial mechanisms.
Medicine: Utilized in the development of antimicrobial agents and disinfectants.
Industry: Applied in the formulation of disinfectants, preservatives, and cleaning agents
Mechanism of Action
The antimicrobial activity of 1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- The 3,4-dichlorobenzyl group in the target compound enhances electrophilicity and resistance to metabolic cleavage compared to non-halogenated benzyl analogs (e.g., N-benzyltrialkylammonium salts in ) . In urea derivatives (), dichlorobenzyl groups improve binding to hydrophobic enzyme pockets, suggesting similar advantages here .
- Trimethylammonium vs. triethylammonium : Trimethyl groups increase cationic charge density, enhancing solubility in water, whereas bulkier ethyl groups () reduce crystallinity .
Chain Length and Lipophilicity
- The C13 chain in the target compound confers higher lipophilicity (logP ~6.5 estimated) compared to shorter-chain analogs (e.g., C4 in ). This property aligns with membrane-disrupting activities observed in long-chain quaternary ammonium biocides .
- Tetradecanaminium (C14, ) and hexadecanaminium (C16, ) analogs show incremental increases in hydrophobicity, critical for micelle formation .
Biological Activity
1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide is a quaternary ammonium compound with the chemical formula C23H38BrCl2NO2 and a molecular weight of approximately 511.36 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and antifungal applications.
| Property | Value |
|---|---|
| CAS Number | 882864-90-6 |
| Molecular Formula | C23H38BrCl2NO2 |
| Molecular Weight | 511.36 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by PubChem indicated that this compound shows effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
Case Studies
- Study on Bacterial Inhibition :
- Researchers investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating a strong antibacterial effect.
- Fungal Activity :
- In another study focusing on Candida albicans, the compound demonstrated a MIC of 16 µg/mL, showcasing its potential as an antifungal agent. The study suggested that the compound's quaternary ammonium structure enhances its penetration into fungal cell walls.
Cytotoxicity
While assessing the biological activity, it is crucial to evaluate cytotoxicity. Preliminary data suggest that at concentrations effective for antimicrobial activity, the compound exhibits low cytotoxicity towards human cell lines, making it a promising candidate for therapeutic applications.
The proposed mechanism involves the interaction of the quaternary ammonium group with negatively charged phospholipid membranes of bacteria and fungi. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death.
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
The synthesis requires multi-step reactions under controlled conditions. A typical approach involves:
- Step 1 : Introducing the dichlorobenzyl group via nucleophilic substitution, using 3,4-dichlorobenzyl bromide as a precursor in anhydrous solvents like dichloromethane (DCM) .
- Step 2 : Quaternization of the amine group using trimethylamine in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC or TLC .
- Safety : Conduct hazard analysis for reactive intermediates (e.g., bromides) and use PPE, including chemical-resistant gloves and fume hoods .
Advanced: How can reaction kinetics be optimized for scalable synthesis?
- Temperature Control : Maintain reactions at −20°C during quaternization to minimize side reactions (e.g., Hofmann elimination) .
- Catalyst Screening : Test phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates in biphasic systems .
- Scale-up Challenges : Address solvent volume reduction and heat dissipation using flow chemistry or segmented reactors .
- Kinetic Modeling : Use in-situ FTIR or NMR to track intermediate formation and refine rate constants .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
- NMR : ¹H/¹³C NMR to verify the dichlorobenzyl group (δ ~7.2–7.5 ppm for aromatic protons) and quaternary ammonium (δ ~3.1–3.3 ppm for N⁺(CH₃)₃) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M⁺] and bromide counterion .
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .
Advanced: How to resolve contradictions in bioactivity data across studies?
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability .
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values from multiple trials; consider logD adjustments to account for solubility differences .
- Mechanistic Profiling : Use CRISPR screening or proteomics to identify off-target effects influencing discrepancies .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at −20°C in amber vials to prevent thermal degradation and photolysis .
- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hygroscopic decomposition .
- Solvent Choice : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless lyophilized .
Advanced: How to design SAR studies targeting improved selectivity?
- Scaffold Modification : Replace the tridecanaminium chain with shorter alkyl groups to reduce hydrophobicity and non-specific binding .
- Functional Group Analysis : Compare analogues with varying substituents (e.g., 2,4-dichloro vs. 3,4-dichloro benzyl) using molecular docking to map target interactions .
- Data Integration : Combine QSAR models with in vitro cytotoxicity data to prioritize candidates with >10-fold selectivity indices .
Basic: What safety protocols are critical when handling this compound?
- Risk Assessment : Pre-screen for sensitization potential using in silico tools (e.g., Derek Nexus) .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particulates .
- Waste Disposal : Neutralize bromide residues with sodium thiosulfate before disposal .
Advanced: How to develop a validated HPLC method for impurity profiling?
- Column Selection : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient) .
- Detection : UV at 254 nm for the dichlorobenzyl moiety; spike samples with synthetic impurities (e.g., dealkylated byproducts) to confirm resolution .
- Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (<0.1%), and precision (%RSD < 2%) per ICH guidelines .
Advanced: What strategies mitigate degradation during in vitro assays?
- Buffer Optimization : Use HEPES (pH 7.4) over Tris to avoid nucleophilic attack on the quaternary ammonium group .
- Light Protection : Wrap assay plates in foil and use amber tubes during fluorescence-based readouts .
- Enzyme Inhibition : Add P-glycoprotein inhibitors (e.g., verapamil) in membrane permeability assays to stabilize the compound .
Basic: How to assess environmental impact during disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
